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Executive Summary

Skeletal muscle regeneration is a complex process orchestrated by muscle stem cells
(MuSCs), also known as satellite cells. Following injury, MuSCs are activated to proliferate and
differentiate, replenishing the pool of myonuclei and repairing damaged muscle fibers.
Emerging evidence highlights a critical role for metabolic reprogramming in this process, with a
particular dependency on the extracellular availability of the non-essential amino acids serine
and glycine. This technical guide synthesizes the current understanding of the requirements for
extracellular serine and glycine in MuSC function, providing a detailed overview of the
underlying molecular mechanisms, experimental evidence, and methodologies for
investigation. While considered non-essential due to the body's capacity for de novo synthesis,
this document will demonstrate that for rapidly proliferating MuSCs, endogenous production is
insufficient, rendering extracellular sources of serine and glycine conditionally essential for
robust muscle regeneration.[1][2][3]

The Critical Role of Extracellular Serine and Glycine
in Muscle Stem Cell Proliferation

Skeletal muscle regeneration relies on the rapid proliferation of MuSCs and their progeny,
muscle progenitor cells (MPCs), to generate a sufficient number of cells for myofiber repair.[1]
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[4][5] Recent studies have unequivocally demonstrated that extracellular serine and glycine are
indispensable for this proliferative expansion.[2][4]

Human muscle progenitor cells (hMPCs) cultured in media lacking serine and glycine exhibit a
complete cessation of proliferation and enter a state of cell cycle arrest in the GO/G1 phase.[1]
[2][4] This anti-proliferative effect is reversible, as the re-addition of serine and glycine rescues
cell proliferation in a dose-dependent manner.[6] In vivo studies using mouse models of
skeletal muscle injury corroborate these findings. Dietary restriction of serine and glycine leads
to a significant reduction in the number of MuSCs three days post-injury, a critical time point for
their expansion.[1][2][3]

The dependency on extracellular serine and glycine stems from the limited capacity of hMPCs
for de novo synthesis of these amino acids.[1][2][7] Stable isotope tracing studies have shown
that hMPCs are inefficient at converting the glycolytic intermediate 3-phosphoglycerate into

serine.[8] This metabolic bottleneck makes them reliant on uptake from the microenvironment.

Impact on One-Carbon Metabolism and Biosynthesis

Serine and glycine are central nodes in one-carbon (1C) metabolism, a network of pathways
that transfers one-carbon units for the synthesis of essential biomolecules.[9][10] These
pathways are crucial for proliferating cells to support the high demand for nucleotides (purines
and thymidylate) for DNA replication and amino acids for protein synthesis.[9]

The interconversion of serine and glycine is catalyzed by the enzyme serine
hydroxymethyltransferase (SHMT), which exists in both cytosolic (SHMT1) and mitochondrial
(SHMT?2) isoforms.[11] This reaction is a primary source of one-carbon units for the folate
cycle.[9] While in many proliferating cell types, the requirement for serine is linked to nucleotide
synthesis, in hMPCs, supplementation with formate or nucleotide precursors fails to rescue the
proliferative defect caused by serine/glycine restriction.[4] This suggests that the roles of serine
and glycine in MuSC proliferation extend beyond their contribution to the one-carbon pool for
nucleotide synthesis.

Redox Homeostasis and the Integrated Stress Response

A key function of extracellular serine and glycine in hMPCs is the maintenance of redox
balance through the synthesis of glutathione (GSH), a major intracellular antioxidant.[1][2][7]
Glycine is a direct precursor for GSH synthesis. Serine/glycine restriction leads to a depletion
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of intracellular GSH, an increase in reactive oxygen species (ROS), and the induction of an
integrated stress response.[4][6][7] This oxidative stress activates the NRF2 and ATF4
transcription factors, leading to the upregulation of stress-responsive genes and contributing to
the observed cell cycle arrest.[6] Interestingly, while exogenous GSH provides a modest rescue
of cell proliferation, the antioxidant pyruvate can fully restore it, indicating that both the
antioxidant and metabolic contributions of these amino acids are critical.[6]

Signaling Pathways and Regulatory Mechanisms

The cellular response to serine and glycine availability is mediated by intricate signaling
networks that control cell cycle progression, protein synthesis, and metabolic adaptation.

MTORC1 Signaling

The mechanistic target of rapamycin complex 1 (mMTORC1) is a central regulator of cell growth
and proliferation that senses amino acid availability. Glycine has been shown to activate
MTORCL1 signaling in muscle cells.[12][13] This activation is necessary for the protective
effects of glycine against muscle cell wasting (atrophy).[14] In dystrophic mouse models,
glycine administration boosts satellite cell proliferation by increasing mTORC1 activation, which
in turn enhances muscle regeneration and the efficacy of therapeutic oligonucleotides.[12][13]
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Caption: Glycine-mediated activation of mTORC1 signaling in muscle stem cells.

Integrated Stress Response and Cell Cycle Arrest

As mentioned, serine/glycine deprivation triggers the integrated stress response. This is
sensed in an EIF2a-dependent manner, leading to the upregulation of the transcription factor
ATFA4.[7][15] ATF4, in turn, orchestrates the expression of genes involved in amino acid
synthesis and transport, as well as those that contribute to cell cycle arrest, providing a

mechanism for cells to cope with nutrient deprivation.
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Caption: Integrated stress response leading to cell cycle arrest upon serine/glycine restriction.

Quantitative Data Summary

The following tables summarize key quantitative findings from the cited literature.

Table 1: In Vitro Effects of Serine/Glycine Restriction on Human Muscle Progenitor Cells

(hMPCs)

Parameter

Condition

Result

Reference

Cell Proliferation

Culture without

Serine/Glycine

No increase in cell

number

[6]

Cell Cycle

Serine/Glycine

Restriction

Arrest in GO/G1 phase

[11(21[4]

Total Glutathione

Serine/Glycine

Restriction

Significant reduction
(P <0.01)

[6]

Reduced:Oxidized

Glutathione Ratio

Serine/Glycine

Restriction

Significant reduction
(P<0.01)

[6]

Reactive Oxygen
Species (ROS)

Serine/Glycine

Restriction

>70% increase (P =
0.1)

[6]

ATF4 Protein Levels

Serine/Glycine

Depletion

Significant increase (P
<0.01)

[6]

Table 2: In Vivo Effects of Dietary Serine/Glycine Restriction in Mice
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Parameter Animal Model Condition Result Reference
Young Mice Dietary Lowered
MuSC - : .
(muscle injury Serine/Glycine abundance at 3 [11[21[3]
Abundance o o
model) Restriction days post-injury
Aged Mice Reduced
Intermyocellular o ) ) Augmented at 28
) (muscle injury Serine/Glycine o [1][2][4]
Adipocytes o days post-injury
model) Availability
] Up to 50-fold
) ) PMO + Glycine ) ]
Dystrophin mdx Mice (DMD ] increase in
vs. PMO in ) [12][13]
Levels model) ] abdominal
saline
muscles
Negative
Skeletal Muscle Correlation with correlation (r =
] Humans [16]
Serine Levels Age -0.44,p <
0.0001)

Detailed Experimental Protocols

This section provides an overview of the key methodologies used to investigate the role of
serine and glycine in MuSC function.

Primary Human Muscle Progenitor Cell (hMPC) Culture

e |solation: hMPCs (CD29+/CD56+) are isolated from vastus lateralis muscle biopsy tissue via
fluorescence-activated cell sorting (FACS).[6]

e Culture Media: A specially formulated growth medium is used, typically a basal medium like
DMEM/F-12, supplemented with fetal bovine serum (FBS) that has been dialyzed and
charcoal-treated to remove amino acids. This allows for precise control over the
concentration of serine and glycine.

o Experimental Conditions: For serine/glycine restriction studies, cells are cultured in the
formulated medium lacking serine and glycine. Control groups are cultured in the same
medium supplemented with known concentrations of serine and glycine.[1][4]
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o Proliferation Assays: Cell number is quantified over time using methods such as direct cell
counting with a hemocytometer or automated cell counters.

In Vivo Dietary Restriction and Muscle Injury Model

¢ Animal Models: Young (4-6 months) or old (>20 months) C57BL/6J mice are commonly
used.[4]

+ Diets: Custom amino acid-defined diets are used. The control diet contains a complete
amino acid profile, while the experimental diet specifically lacks serine and glycine.

¢ Muscle Injury: Skeletal muscle injury is induced, typically by intramuscular injection of
cardiotoxin (CTX) or barium chloride (BaCl2) into the tibialis anterior (TA) muscle.

¢ Tissue Analysis: At various time points post-injury (e.g., 3, 7, 28 days), TA muscles are
harvested for analysis.

+ Immunohistochemistry: Muscle cross-sections are stained for markers such as Pax7 (to
identify MuSCs) and laminin (to outline myofibers) to quantify the number of MuSCs.[16]
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Caption: In vitro and in vivo experimental workflows.
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Stable Isotope Tracing

o Objective: To determine the contribution of extracellular versus de novo synthesized serine
and glycine to cellular pools.

o Method: hMPCs are cultured in media containing stable isotope-labeled precursors, such as
[U-13C]-glucose.

o Analysis: After a defined incubation period, intracellular metabolites are extracted and
analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-
mass spectrometry (LC-MS).

* Interpretation: The incorporation of the 13C label into serine and glycine is measured. A low
level of enrichment in these amino acids indicates a limited capacity for de novo synthesis
from glucose.[1][2]

Flow Cytometry for ROS Detection

» Objective: To quantify intracellular reactive oxygen species (ROS).

* Method: hMPCs are incubated with a fluorescent probe that becomes oxidized in the
presence of ROS (e.g., CellROX Green).

¢ Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer.
An increase in fluorescence intensity indicates higher levels of intracellular ROS.[6]

Implications for Aging, Disease, and Therapeutics

The reliance of MuSCs on extracellular serine and glycine has significant implications for
conditions associated with impaired muscle regeneration, such as aging and muscle
dystrophies.[1][4][5]

e Aging: Levels of serine in human skeletal muscle have been shown to decline with age.[6][7]
[16] This age-related decrease in serine availability in the MuSC microenvironment may
contribute to the well-documented decline in regenerative capacity in older individuals.[7]
Dietary restriction of serine and glycine in aged mice exacerbates the formation of
intermyocellular adipocytes after injury, suggesting a shift from myogenic to adipogenic fate
in the absence of these key amino acids.[1][2][4]
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e Muscular Dystrophy: In Duchenne muscular dystrophy (DMD), where chronic regeneration is
required, the demand for serine and glycine is likely elevated. Studies in the mdx mouse
model of DMD have shown that glycine supplementation enhances satellite cell proliferation
and improves the efficacy of exon-skipping therapies.[12][13]

o Therapeutic Opportunities: The findings presented in this guide suggest that nutritional
interventions aimed at increasing the local availability of serine and glycine could be a viable
strategy to enhance muscle regeneration. This could be particularly relevant for the elderly,
individuals with sarcopenia, or patients with muscular dystrophies. Furthermore, targeting the
serine/glycine metabolic pathway could be a novel approach for developing drugs to promote
muscle repair.

Conclusion

Extracellular serine and glycine are conditionally essential amino acids for the proliferation of
muscle stem and progenitor cells. Their requirement extends beyond their role as building
blocks for proteins and includes critical functions in maintaining redox homeostasis and
supporting one-carbon metabolism. The limited de novo synthesis capacity of muscle
progenitor cells underscores their dependence on an external supply, making the availability of
serine and glycine in the muscle microenvironment a key determinant of regenerative success.
A deeper understanding of the metabolic regulation of MuSCs by these amino acids opens new
avenues for therapeutic interventions aimed at improving muscle repair in the context of aging,
disease, and injury.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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